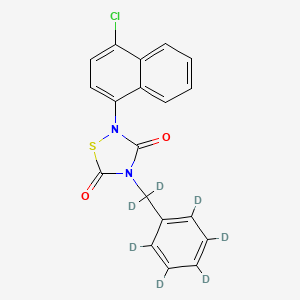

4-Chloro tideglusib-d7

Description

Tideglusib, the parent compound, is a glycogen synthase kinase-3β (GSK-3β) inhibitor initially studied for Alzheimer’s disease but later explored in Parkinsonian syndromes . The deuterated form, 4-Chloro Tideglusib-d7, retains the 4-chloro substituent on the phenyl ring, a critical structural feature influencing its pharmacological activity. Isotopic labeling with deuterium is typically employed to enhance metabolic stability or enable pharmacokinetic tracking in preclinical studies.

Propriétés

Formule moléculaire |

C19H13ClN2O2S |

|---|---|

Poids moléculaire |

375.9 g/mol |

Nom IUPAC |

2-(4-chloronaphthalen-1-yl)-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2,4-thiadiazolidine-3,5-dione |

InChI |

InChI=1S/C19H13ClN2O2S/c20-16-10-11-17(15-9-5-4-8-14(15)16)22-18(23)21(19(24)25-22)12-13-6-2-1-3-7-13/h1-11H,12H2/i1D,2D,3D,6D,7D,12D2 |

Clé InChI |

XIJFYOWNKGNDKR-JGVLJANSSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro tideglusib-d7 involves the incorporation of deuterium atoms into the tideglusib molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for 4-Chloro tideglusib-d7 are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of 4-Chloro tideglusib-d7 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the deuterated compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro tideglusib-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chloro group in 4-Chloro tideglusib-d7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of 4-Chloro tideglusib-d7.

Applications De Recherche Scientifique

4-Chloro tideglusib-d7 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactivity and stability.

Biology: Investigated for its role in modulating GSK-3 activity in cellular and molecular biology studies.

Medicine: Explored for its potential therapeutic effects in diseases such as Alzheimer’s disease, progressive supranuclear palsy, and amyotrophic lateral sclerosis

Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

4-Chloro tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition prevents the phosphorylation of downstream targets, leading to alterations in various cellular signaling pathways. The compound’s mechanism of action involves binding to the active site of GSK-3, thereby blocking its activity and modulating processes such as cell proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Table 1: Anti-inflammatory Activity of Chloro-Substituted Pyrazolyl Urea Derivatives

| Substituent Position | Anti-inflammatory Activity (% Inhibition) | p38α MAPK Activity |

|---|---|---|

| 4-Chloro (3c) | 80.93% | High |

| 3-Chloro (3b) | 78.06% | Moderate |

| 2-Chloro (3a) | 76.19% | Low |

Substituent Type Effects: Chloro vs. Methyl, Bromo, and Methoxy Groups

In synthetic cathinones, the 4-chloro substituent (e.g., 4-CMC) exhibits neurochemical effects comparable to 4-methyl analogs (e.g., mephedrone), likely due to similar steric bulk and lipophilicity . However, larger 4-position substituents (e.g., bromo, methoxy) shift transporter inhibition selectivity, reducing dopamine transporter (DAT) affinity while enhancing serotonin transporter (SERT) potency . Although these findings pertain to cathinones, they highlight broader principles:

- Chloro vs. Methyl : Both enhance DAT/SERT activity, but chloro substituents may confer greater metabolic stability.

- Chloro vs. Bromo/Methoxy : Larger substituents reduce abuse liability but may compromise blood-brain barrier penetration.

Table 2: Pharmacological Effects of 4-Position Substitutions in Synthetic Cathinones

| Substituent | DAT Affinity | SERT Affinity | NET Affinity | Abuse Liability |

|---|---|---|---|---|

| 4-Chloro | High | Moderate | Low | High |

| 4-Methyl | High | Moderate | Low | High |

| 4-Bromo | Moderate | High | Moderate | Moderate |

| 4-Methoxy | Low | High | High | Low |

Adapted from

Activité Biologique

4-Chloro tideglusib-d7 is a deuterium-labeled derivative of tideglusib, a compound recognized for its role as a selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cellular processes, including metabolism, cell differentiation, and neurodegenerative diseases. The introduction of deuterium enhances the stability and pharmacokinetic properties of the compound, making it a valuable tool in both research and therapeutic applications.

4-Chloro tideglusib-d7 functions primarily by inhibiting GSK-3 activity. GSK-3 is known to regulate numerous signaling pathways, including those involved in insulin signaling and the Wnt pathway. By inhibiting this kinase, 4-Chloro tideglusib-d7 can modulate these pathways, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and type 2 diabetes.

Research Findings

Recent studies have highlighted the biological activity of 4-Chloro tideglusib-d7 in various contexts:

- Neuroprotection : In models of neurodegeneration, 4-Chloro tideglusib-d7 has demonstrated protective effects on neuronal cells by reducing tau phosphorylation and amyloid-beta toxicity, which are hallmarks of Alzheimer's disease .

- Metabolic Regulation : The compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting a potential role in managing metabolic disorders .

Case Studies

-

Alzheimer's Disease Model :

- Objective : To assess the neuroprotective effects of 4-Chloro tideglusib-d7 in a transgenic mouse model of Alzheimer's.

- Findings : Mice treated with 4-Chloro tideglusib-d7 exhibited reduced levels of phosphorylated tau and improved cognitive function compared to untreated controls. This suggests that the compound may mitigate some pathological features associated with Alzheimer's disease.

-

Diabetes Study :

- Objective : To evaluate the impact of 4-Chloro tideglusib-d7 on glucose metabolism.

- Findings : In vitro studies showed that treatment with the compound enhanced insulin-stimulated glucose uptake in adipocytes. This effect was associated with increased GLUT4 translocation to the cell membrane.

Comparative Analysis

The following table compares 4-Chloro tideglusib-d7 with other GSK-3 inhibitors:

| Compound Name | Structure Type | Selectivity for GSK-3 | Biological Activity |

|---|---|---|---|

| 4-Chloro tideglusib-d7 | Deuterated derivative | High | Neuroprotective, enhances insulin sensitivity |

| Tideglusib | Non-deuterated | High | Neuroprotective |

| Lithium | Small molecule | Moderate | Mood stabilization; less specific |

| AR-A014418 | Small molecule | High | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Chloro tideglusib-d7 in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particle size).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification : Use deuterated internal standards (e.g., tideglusib-d7) to correct for matrix effects .

Q. How can researchers address solubility challenges of 4-Chloro tideglusib-d7 in aqueous buffers for in vitro assays?

- Methodological Answer :

- Solubilization Agents : Use co-solvents like dimethyl sulfoxide (DMSO, ≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without inducing cytotoxicity.

- Buffer Optimization : Adjust pH to 6.5–7.4 to mimic physiological conditions. Pre-saturate buffers with the compound via sonication (30 min at 37°C) .

- Validation : Confirm solubility via dynamic light scattering (DLS) and monitor aggregation using UV-Vis spectroscopy (λ = 280 nm) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy for 4-Chloro tideglusib-d7?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate data on plasma protein binding (e.g., >95% albumin binding) and tissue penetration (e.g., brain-to-plasma ratio ≤0.2) to refine dosing regimens.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify confounding targets (e.g., GSK-3β vs. CDK5).

- Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., desmethyl derivatives) in plasma and correlate with efficacy .

Q. How should researchers design studies to validate the stability of 4-Chloro tideglusib-d7 under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Thermal Stress : 40°C for 14 days.

- Hydrolytic Stress : pH 3.0 and 10.0 buffers at 25°C.

- Photolytic Stress : UV light (320–400 nm) for 48 hours.

- Analytical Monitoring : Use LC-MS to track degradation products (e.g., chloride elimination products).

- Storage Recommendations : Lyophilized form at -80°C (stable for >12 months); reconstituted in DMSO at -20°C (≤1 month) .

Q. What approaches mitigate batch-to-batch variability in 4-Chloro tideglusib-d7 synthesis for reproducible preclinical studies?

- Methodological Answer :

- Quality Control (QC) Protocols :

- Purity : ≥98% by HPLC (210 nm).

- Isotopic Enrichment : Confirm deuterium incorporation (>99% d7) via high-resolution MS.

- Process Optimization : Use flow chemistry to standardize reaction parameters (e.g., temperature, residence time) for intermediates like 4-chlorobenzaldehyde derivatives .

Data Interpretation and Validation

Q. How can researchers differentiate artifacts from true biological effects when assessing 4-Chloro tideglusib-d7’s impact on mitochondrial function?

- Methodological Answer :

- Control Experiments : Include:

- Vehicle Controls : DMSO at matching concentrations.

- Respiration Inhibitors : Oligomycin (ATP synthase) and FCCP (uncoupler) to validate assay sensitivity.

- Orthogonal Assays : Cross-validate using Seahorse XF Analyzer (extracellular flux) and JC-1 staining (membrane potential).

- Statistical Thresholds : Apply Benjamini-Hochberg correction for false discovery rate (FDR <5%) in high-throughput screens .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of 4-Chloro tideglusib-d7 in heterogeneous cell populations?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Heterogeneity Adjustment : Apply mixed-effects models to account for intra-population variability (e.g., Bayesian hierarchical models).

- Sensitivity Analysis : Use Monte Carlo simulations to assess robustness to outlier removal .

Ethical and Reproducibility Considerations

Q. How should researchers preemptively address potential biases in 4-Chloro tideglusib-d7’s neuroprotective efficacy studies?

- Methodological Answer :

- Blinding : Implement double-blinded dosing and outcome assessment in animal studies.

- Power Analysis : Calculate sample sizes (e.g., n ≥ 8/group) to achieve 80% power (α = 0.05).

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework (OSF) to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What steps ensure reproducibility when adapting literature protocols for 4-Chloro tideglusib-d7’s metabolic pathway analysis?

- Methodological Answer :

- Reagent Sourcing : Use ATCC-certified cell lines and commercially validated inhibitors (e.g., CAS numbers provided).

- Data Transparency : Publish raw NMR/MS spectra and cell culture conditions (e.g., passage number, serum lot) in supplementary materials.

- Independent Replication : Collaborate with third-party labs to validate key findings (e.g., CYP3A4-mediated metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.